benzosceptrin C

Description

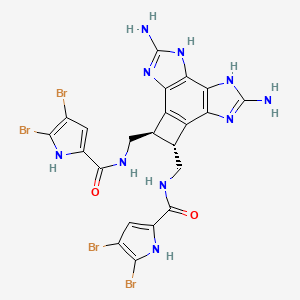

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18Br4N10O2 |

|---|---|

Molecular Weight |

774.1 g/mol |

IUPAC Name |

4,5-dibromo-N-[[(3R,4R)-8,13-diamino-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-7,9,12,14-tetrazatetracyclo[9.3.0.02,5.06,10]tetradeca-1(11),2(5),6(10),7,13-pentaen-3-yl]methyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H18Br4N10O2/c23-7-1-9(31-17(7)25)19(37)29-3-5-6(4-30-20(38)10-2-8(24)18(26)32-10)12-11(5)13-15(35-21(27)33-13)16-14(12)34-22(28)36-16/h1-2,5-6,31-32H,3-4H2,(H,29,37)(H,30,38)(H3,27,33,35)(H3,28,34,36)/t5-,6-/m1/s1 |

InChI Key |

ISLJSGNSELMNBP-PHDIDXHHSA-N |

Isomeric SMILES |

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H](C3=C2C4=C(C5=C3N=C(N5)N)NC(=N4)N)CNC(=O)C6=CC(=C(N6)Br)Br |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C3=C2C4=C(C5=C3N=C(N5)N)NC(=N4)N)CNC(=O)C6=CC(=C(N6)Br)Br |

Origin of Product |

United States |

Isolation and Natural Occurrence of Benzosceptrin C

Identification from Marine Sponge Genera

Benzosceptrin C has been successfully isolated and identified from distinct marine sponge species, highlighting its presence in different geographical locations.

Agelas dendromorpha as a Primary Source

The New Caledonian marine sponge Agelas dendromorpha has been identified as a significant source of this compound mdpi.comrsc.orgresearchgate.netacs.org. This compound, characterized as a new dimeric bromopyrrole alkaloid featuring a benzocyclobutane ring, was isolated from the n-butanol extract of this sponge species rsc.orgacs.orgresearchgate.net. The initial isolation and identification of this compound from Agelas dendromorpha were reported in 2010 researchgate.net.

Isolation from Agelas oroides

This compound has also been identified in extracts of the Mediterranean Sea sponge Agelas oroides nih.govacs.orgpatsnap.com. Chemical investigations of Agelas oroides collected off the coast of Tel Aviv revealed this compound as one of the active components, guiding the separation and identification process nih.govacs.orgpatsnap.com. Furthermore, historical research suggests that oroidin (B1234803), a related compound, may serve as a biosynthetic precursor to benzosceptrins in sponges like Agelas oroides collected from the Bay of Naples rsc.org.

Reports from Okinawan Agelas sp. (SS-956)

An Okinawan marine sponge identified as Agelas sp. (SS-956) has also yielded this compound researchgate.netokayama-u.ac.jp. This isolation further supports the presence of this dimeric bromopyrrole alkaloid within the Agelas genus, contributing to the understanding of its natural occurrence. Reports also indicate the isolation of other related compounds, such as nagelamides, from Okinawan Agelas species, including SS-956 rsc.orgacs.org.

Geographic Distribution of Source Organisms

The marine sponges that serve as sources for this compound are distributed across various marine environments:

Agelas dendromorpha : This species has been collected from New Caledonia in the Western Central Pacific region mdpi.comrsc.orgresearchgate.netacs.orgsealifebase.se.

Agelas oroides : This sponge is widely distributed throughout the Mediterranean Sea nih.govacs.orgresearchgate.netcibsub.catwikipedia.orgresearchgate.net and extends into the eastern Atlantic Ocean, with documented occurrences from Ireland to Morocco wikipedia.org. Specific collection sites include the coast of Tel Aviv in the Mediterranean Sea nih.govacs.orgpatsnap.com and the Bay of Naples rsc.org.

Okinawan Agelas sp. (SS-956) : This sponge species is found in the waters surrounding Okinawa, Japan rsc.orgresearchgate.netokayama-u.ac.jprsc.orgmdpi.com.

Data Tables

The following table summarizes the identified sources of this compound and their geographic locations:

| Sponge Species | Geographic Region | Documented Isolation of this compound | Key References |

| Agelas dendromorpha | New Caledonia (Western Central Pacific) | Yes | rsc.orgresearchgate.netacs.org |

| Agelas oroides | Mediterranean Sea, Eastern Atlantic Ocean | Yes | nih.govacs.orgpatsnap.com |

| Okinawan Agelas sp. (SS-956) | Okinawa, Japan | Yes | researchgate.netokayama-u.ac.jp |

Structural Elucidation Methodologies in Benzosceptrin C Research

Advanced Spectroscopic Techniques for Structure Assignment

The elucidation of Benzosceptrin C's structure has been significantly advanced through the application of cutting-edge spectroscopic tools. These techniques provide complementary information, allowing for a comprehensive understanding of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for establishing atom connectivity and identifying functional groups.

1D NMR Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR spectra provide initial insights into the molecule's structure by revealing the chemical environment of hydrogen and carbon atoms. Chemical shifts, signal multiplicities, and coupling constants in ¹H NMR spectra offer clues about the types of protons present and their neighboring atoms. ¹³C NMR spectra, in turn, help identify the different carbon environments within the molecule.

2D NMR Spectroscopy: To overcome the complexities of large molecules and confirm atom-to-atom connectivity, various 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H scalar couplings, mapping out proton spin systems and thus establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons, providing one-bond ¹H-¹³C connectivities and aiding in the assignment of ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range ¹H-¹³C correlations (typically two or three bonds), which are vital for piecing together the molecular framework and identifying quaternary carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): As used for related benzosceptrins, ROESY experiments can provide information about through-space proximity between protons, which is essential for determining relative stereochemistry researchgate.net.

The combined analysis of these NMR datasets allows researchers to construct a detailed map of the molecular structure, confirming the proposed arrangement of atoms and functional groups within this compound patsnap.comacs.orgresearchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) plays a critical role in determining the precise molecular weight and, consequently, the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between molecules with very similar nominal masses, thereby providing a definitive molecular formula.

The known molecular formula for this compound is C₂₂H₁₈Br₄N₁₀O₂ patsnap.comebi.ac.uknih.gov. HRMS data provides experimental confirmation of this formula, which is a fundamental step in structure elucidation. Fragmentation patterns observed in MS/MS experiments can also offer valuable information about the substructures present in the molecule, further supporting the proposed structure patsnap.comacs.orgresearchgate.netacs.org.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by chiral chromophores within a molecule.

Experimental ECD spectra of this compound and related compounds are often compared with theoretical ECD spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT) acs.org. This comparison allows for the assignment of the absolute stereochemistry at the molecule's chiral centers patsnap.comacs.orgresearchgate.netmdpi.com. The application of ECD is crucial for distinguishing between enantiomers and diastereomers, thereby providing a complete stereochemical description of the molecule.

Stereochemical Assignment Approaches

The determination of this compound's stereochemistry is a critical aspect of its structural elucidation, as subtle differences in three-dimensional arrangement can significantly impact biological activity. A combination of spectroscopic methods is typically employed to achieve this.

ECD Spectroscopy: As detailed above, ECD, often coupled with computational analysis, is a primary method for assigning absolute configurations patsnap.comacs.orgmdpi.com. By comparing experimental and calculated ECD spectra, researchers can confidently assign the stereochemistry at chiral centers.

NMR Spectroscopy (e.g., ROESY): While ECD provides absolute configuration, techniques like ROESY NMR can help establish the relative configuration of stereocenters within the molecule researchgate.net. Correlations observed in ROESY spectra indicate protons that are in close spatial proximity, allowing for the deduction of the molecule's three-dimensional shape and the relative orientation of its substituents.

Comparison with Known Compounds: In some cases, comparison of spectroscopic data with those of structurally related compounds whose stereochemistry has already been established can provide supporting evidence for the stereochemical assignments of this compound.

By integrating data from these diverse spectroscopic approaches, scientists can confidently elucidate the complete structure of this compound, including its precise stereochemical configuration.

Compound List

this compound

4,5-dibromopyrrole-2-carboxamide

Agelasamine C

Dioroidamide A

Slagenin D

(-)-Monobromoagelaspongin

(-)-11-Deoxymonobromoagelaspongin

(-)-11-O-Methylmonobromoagelaspongin

E-Dispacamide

Pyrrolosine

Nagelamide H

Didebromonagelamide A

Stylissamide G

Stylissamide H

Biosynthetic Pathways and Precursors of Benzosceptrin C

Divergence of Biosynthetic Pathways within Pyrrole-Aminoimidazole Alkaloids (PAIs)

The PAI family exhibits considerable structural variation, suggesting that distinct biosynthetic routes have evolved from common ancestral pathways. Understanding these divergences is crucial for deciphering the complete biosynthetic machinery.

Oroidin (B1234803) and its derivatives, such as hymenidin (B1674120) and clathrodin, are widely considered foundational precursors for many complex PAIs, including sceptrins and nagelamides, as well as benzosceptrin C nih.govacs.org. Evidence from cell-free enzyme preparations (CFPs) derived from marine sponges like Agelas sceptrum and Stylissa caribica has demonstrated the conversion of oroidin-type precursors into this compound and nagelamide H nih.govacs.org. This conversion often involves enzymatic single-electron transfer (SET) processes, which are believed to initiate oxidative dimerization and cyclization reactions characteristic of PAI biosynthesis nih.govresearchgate.netacs.orgnih.govresearchgate.net.

It is hypothesized that benzosceptrins and sceptrins share a common precursor, likely an oroidin derivative, which then channels into divergent pathways characterized by different oxidative regimes nih.gov. Sceptrin (B1680891) itself is formally understood as a product of the [2+2] cycloaddition of hymenidin, while benzosceptrins are considered cyclized analogs of sceptrins, implying a more complex oxidative transformation nih.gov. The initial steps in PAI biosynthesis are thought to involve the transformation of amino acids such as lysine, proline, ornithine, and histidine into key intermediates like oroidin, which then serves as a platform for further elaboration nih.govnih.govresearchgate.net.

Table 1: Key Precursors and Intermediates in PAI Biosynthesis

| Precursor/Intermediate | Originating Amino Acids | Key Transformations | Resulting PAI Class Examples | Citation(s) |

| Amino Acids | Lysine, Proline, Ornithine, Histidine | Condensation, Oxidation, Cyclization | Oroidin, Clathrodin, Hymenidin | nih.govnih.govresearchgate.net |

| Oroidin (or derivatives) | N/A | Oxidative dimerization (SET), Cyclization | Sceptrins, Benzosceptrins, Nagelamides | nih.govacs.orgnih.gov |

| Hymenidin | N/A | [2+2] Cycloaddition (SET) | Sceptrins | nih.gov |

| Common Oroidin-like precursor | N/A | Oxidative dimerization, Cyclization | This compound, Nagelamide H | nih.govacs.org |

While both sceptrin and this compound are derived from similar precursor pools, their biosynthetic pathways exhibit distinct mechanistic features. Romo and Molinski proposed that sceptrin biosynthesis proceeds via an oxidative single-electron transfer (SET) manifold researchgate.netacs.org. In contrast, the formation of this compound appears to involve cyclization and potentially a more extensive four-electron oxidation of the oroidin precursor nih.govnih.govresearchgate.net.

Crucially, studies have indicated that sceptrin itself is not a viable substrate for the enzymatic oxidation that leads to this compound, suggesting that sceptrin does not act as a direct intermediate in the biogenesis of benzosceptrins nih.gov. Instead, it is hypothesized that a common reactive intermediate derived from oroidin diverges into separate pathways, one leading to sceptrin and another to this compound, likely differing in their oxidative and cyclization strategies nih.gov. The absence of dibromosceptrin (B220819) in co-isolation studies with this compound further supports the notion of distinct biogenetic mechanisms for these related compounds researchgate.netacs.org.

Biological Activities and Mechanistic Investigations of Benzosceptrin C

Immunomodulatory Mechanisms

Benzosceptrin C, a natural marine product, has been identified as a small molecule with significant immunomodulatory properties that enhance antitumor immunity. nih.govresearchgate.net Its mechanism of action revolves around the degradation of Programmed Cell Death Ligand-1 (PD-L1), a critical checkpoint protein that cancer cells use to evade the immune system. nih.govnih.gov By targeting the PD-L1 pathway, this compound effectively restores the ability of T cells to recognize and eliminate cancer cells. nih.govresearchgate.net

The Programmed cell death-1 (PD-1)/PD-L1 signaling pathway is a cornerstone of cancer immunotherapy. nih.gov Cancer cells often overexpress PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells, sending an inhibitory signal that suppresses the T cell's cytotoxic function. mdpi.com this compound disrupts this immune evasion tactic by reducing the abundance of the PD-L1 protein on cancer cells. nih.govresearchgate.net This action effectively dismantles the shield used by tumors to protect themselves from immune surveillance, thereby enhancing the body's natural antitumor response. nih.gov The targeting of the PD-1/PD-L1 axis with a small molecule like this compound represents an attractive alternative strategy for immune checkpoint blockade. nih.govnih.gov

Mechanistic studies have identified the enzyme DHHC3, a palmitoyltransferase, as the direct target of this compound. nih.govnih.gov DHHC3 (also known as ZDHHC3) is the primary enzyme responsible for the palmitoylation of PD-L1. nih.gov this compound functions by directly inhibiting the enzymatic activity of DHHC3. nih.govresearchgate.net This inhibition is a crucial first step in the cascade of events that leads to the ultimate degradation of PD-L1 and the subsequent enhancement of antitumor immunity. nih.govnih.gov The specific targeting of DHHC3 provides a clear molecular basis for the immunomodulatory effects of this compound. nih.gov

Table 1: Mechanistic Action of this compound

| Step | Action | Target Molecule/Process | Consequence |

|---|---|---|---|

| 1 | Inhibition | DHHC3 Enzymatic Activity | Prevents PD-L1 Palmitoylation |

| 2 | Destabilization | PD-L1 Protein | Blocks Ubiquitination and Promotes Degradation |

| 3 | Translocation | PD-L1 Protein | Moves from Cell Membrane to Cytoplasm |

| 4 | Degradation | PD-L1 Protein | Undergoes Lysosomal Degradation |

| 5 | Immune Activation | T Cells | Enhances Cytotoxicity Against Cancer Cells |

Palmitoylation is a type of post-translational lipid modification where a fatty acid (palmitic acid) is attached to a protein. nih.gov In the case of PD-L1, palmitoylation by the enzyme DHHC3 is a critical process that stabilizes the protein. nih.govresearchgate.net This modification enhances PD-L1's stability by preventing its ubiquitination, a process that would otherwise mark it for degradation. nih.gov By inhibiting DHHC3, this compound effectively prevents the palmitoylation of PD-L1. nih.govresearchgate.netresearchgate.net This lack of palmitoylation destabilizes the PD-L1 protein, making it susceptible to subsequent degradation pathways within the cell. nih.govnih.gov

Following the inhibition of DHHC3 and the prevention of palmitoylation, the destabilized PD-L1 protein is transferred from the cell membrane into the cytoplasm. nih.govresearchgate.netnih.gov Once internalized, it cannot be returned to the cell surface via recycling endosomes. nih.gov Instead, the unpalmitoylated PD-L1 is trafficked through the cell's waste disposal system, culminating in its degradation by lysosomes. nih.govresearchgate.netnih.gov This lysosome-mediated degradation is the direct cause of the reduced abundance of PD-L1 on the cancer cell surface, effectively unmasking the tumor to the immune system. nih.govnih.gov

In vitro studies have confirmed the functional outcome of PD-L1 reduction by this compound. nih.gov When cancer cells are treated with this compound, the subsequent decrease in surface PD-L1 leads to a significant enhancement in the ability of T cells to kill these cancer cells in co-culture experiments. nih.govresearchgate.netnih.gov By blocking the inhibitory PD-L1/PD-1 signal, this compound restores and boosts the natural cytotoxic function of T cells, demonstrating its potential as an agent that can reverse tumor-induced immune suppression. nih.gov

The antitumor effects of this compound have been validated in preclinical animal models. nih.gov In mice bearing MC38 colon adenocarcinoma tumors, treatment with this compound was shown to exert a significant antitumor effect. nih.govresearchgate.netnih.gov This effect was attributed to the activation of tumor-infiltrating T cell immunity. nih.govresearchgate.net The compound's mechanism of action, observed in vitro, translates to an effective in vivo response, where the reduction of PD-L1 on tumor cells leads to a more robust infiltration and activation of cytotoxic T cells within the tumor microenvironment. nih.govnih.gov

Table 2: Summary of this compound Research Findings

| Study Type | Model System | Key Finding | Reference |

|---|---|---|---|

| In vitro | Cancer Cell Lines / T Cell Co-cultures | This compound reduces PD-L1 abundance and enhances T cell cytotoxicity against cancer cells. | nih.govresearchgate.netnih.gov |

| In vivo | Mice with MC38 Tumors | This compound exerts antitumor effects by activating tumor-infiltrating T cell immunity. | nih.govresearchgate.netnih.gov |

Synergistic Effects with Immune Checkpoint Blockade Therapies (e.g., anti-CTLA4)

This compound, a natural marine compound, has demonstrated a significant synergistic effect in enhancing anti-tumor immunity when used in combination with anti-CTLA4 checkpoint blockade therapy. nih.govrsc.orgnih.gov This combined approach has been shown to effectively suppress tumor growth. nih.gov The rationale for this synergy lies in the distinct but complementary pathways targeted by each agent. This compound works by reducing the abundance of Programmed Death-Ligand 1 (PD-L1) on cancer cells, thereby disrupting the PD-1/PD-L1 immunosuppressive axis. nih.govrsc.orgnih.gov Anti-CTLA4 therapy, on the other hand, targets a different immune checkpoint molecule, Cytotoxic T-Lymphocyte-Associated Protein 4.

The combination of this compound and anti-CTLA4 antibodies leads to an enhanced anti-tumor T cell response. nih.govrsc.orgnih.gov In murine models using MC38 tumors, the combination treatment resulted in a significant reduction in myeloid-derived suppressor cells (MDSC) and regulatory T cells (Treg) within the tumor microenvironment compared to single-agent treatments. nih.gov This suggests that the dual blockade of PD-L1 dependent and CTLA-4 dependent pathways can more effectively activate tumor-infiltrating T cell immunity, representing a promising strategy for cancer immunotherapy. nih.govrsc.org

In Vitro Studies in Cellular Models

The mechanistic properties of this compound have been elucidated through studies utilizing various cancer cell lines. The murine colorectal cancer cell line MC38 was used in vivo to demonstrate that this compound exerts its anti-tumor effects by activating the immunity of tumor-infiltrating T cells. nih.govrsc.orgnih.gov

Human colorectal cancer cell lines, RKO and HCT116, were instrumental in in vitro mechanistic assays. nih.gov Specifically, RKO cells were used to test whether this compound could weaken the binding interaction between PD-L1 on cancer cells and the PD-1 receptor on T cells. nih.gov HCT116 cells were employed in studies involving the overexpression of a mutant form of PD-L1 to investigate the specific pathways of its degradation. nih.gov These cell lines have been crucial in confirming the targeted effects of this compound on the PD-L1 pathway in cancer cells. nih.gov

This compound has been identified as a potent modulator of PD-L1 abundance in cancer cells. nih.govrsc.org It effectively reduces the amount of PD-L1 on the surface of tumor cells, which is a critical mechanism for tumor cells to evade the immune system. nih.gov By decreasing PD-L1 abundance, this compound enhances the ability of T cells to recognize and exert cytotoxicity against cancer cells. nih.govrsc.orgnih.gov This reduction in PD-L1 is not due to direct toxicity to the cancer cells at effective concentrations, but rather to a specific mechanism targeting the protein's stability and trafficking. nih.gov The compound's ability to attenuate PD-L1 levels blocks the direct interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby activating the anti-tumor immune response. nih.gov

Mechanistic investigations have revealed that this compound induces the degradation of PD-L1 through a specific cellular pathway. nih.govrsc.orgnih.gov The compound's primary target is the enzyme DHHC3, a palmitoyltransferase. nih.govnih.gov this compound inhibits the enzymatic activity of DHHC3, which prevents the palmitoylation of PD-L1. nih.govrsc.org Palmitoylation is a crucial post-translational modification that stabilizes PD-L1 and anchors it to the cell membrane.

By inhibiting this process, this compound causes PD-L1 to be transferred from the cell membrane into the cytoplasm. nih.govrsc.orgnih.gov Once in the cytoplasm, the destabilized PD-L1 cannot be returned to the membrane via recycling endosomes. nih.govrsc.org Instead, it is rerouted to the late endosome-lysosome pathway, ultimately triggering its lysosome-mediated degradation. nih.govrsc.orgnih.gov This targeted degradation mechanism represents a novel approach to immune checkpoint blockade. nih.gov

Research Findings on this compound Mechanisms

| Area of Study | Cell Line(s) Used | Key Finding | Mechanism of Action |

| Synergistic Therapy | MC38 | Combination with anti-CTLA4 significantly suppresses tumor growth. nih.gov | Enhances antitumor T cell immunity by targeting both PD-L1 and CTLA-4 pathways. nih.gov |

| PD-L1 Interaction | RKO | Weakens the ability of cancer cells to bind to the PD-1 receptor. nih.gov | Reduces PD-L1 abundance on the cell surface. nih.gov |

| PD-L1 Degradation | HCT116 | Induces lysosome-mediated degradation of PD-L1. nih.gov | Inhibits DHHC3 enzymatic activity, preventing PD-L1 palmitoylation. nih.govrsc.org |

| In Vivo Efficacy | MC38 | Exerts antitumor effects by activating T cell immunity within the tumor. nih.govrsc.orgnih.gov | Reduces abundance of immunosuppressive cells (MDSCs, Tregs). nih.gov |

Antimicrobial Activity Investigations

Beyond its immunomodulatory effects in cancer, this compound has also been identified as having antimicrobial properties. rsc.org Studies have revealed that this marine alkaloid possesses activity against certain pathogenic and environmental bacteria. rsc.org Furthermore, research has indicated that this compound can act as a quorum sensing inhibitor against Chromobacterium violaceum. rsc.org It has also been shown to inhibit the formation of biofilms in Pseudomonas aeruginosa PAO1, a significant opportunistic human pathogen. rsc.org The related compound, sceptrin (B1680891), has been reported to disrupt the cell membranes of prokaryotic cells. nih.gov

Quorum Sensing Inhibitory (QSI) Activity

The marine-derived chemical compound this compound has been identified as possessing noteworthy biological activity, specifically in the realm of quorum sensing (QS) inhibition. Research has demonstrated its potential to interfere with the signaling pathways that bacteria use to coordinate collective behaviors. This inhibitory action has been observed in studies involving crude extracts of marine sponges containing a variety of compounds, where subsequent analysis identified this compound as one of the active constituents.

An extract from the marine sponge Agelas sp., collected from Okinawan waters, which was found to contain this compound, demonstrated quorum sensing inhibitory activity against the bacterium Chromobacterium violaceum. nih.gov In addition to its effects on Chromobacterium violaceum, this compound was also found to inhibit the formation of biofilms by Pseudomonas aeruginosa PAO1. nih.gov Biofilm formation is a critical virulence factor for many pathogenic bacteria and is often regulated by quorum sensing.

The investigation into the bioactivities of this compound stemmed from the initial observation that the sponge extract had antimicrobial properties against various pathogenic and environmental bacteria. nih.gov Through bioassay-guided isolation, this compound, along with other compounds, was identified as a contributor to the observed quorum sensing inhibitory effects. nih.gov

Below is a table summarizing the reported quorum sensing inhibitory activities of this compound.

| Target Organism | Activity | Source of this compound |

| Chromobacterium violaceum | Quorum Sensing Inhibition | Agelas sp. (Okinawan sponge) |

| Pseudomonas aeruginosa PAO1 | Biofilm Formation Inhibition | Agelas sp. (Okinawan sponge) |

Structure Activity Relationship Sar Studies of Benzosceptrin C and Its Analogs

Identification of Key Pharmacophoric Features

The intricate structure of benzosceptrin C comprises several key moieties that are likely essential for its biological activity. These include a dibrominated pyrrole (B145914) ring, an imidazole (B134444) core, and a distinctive benzocyclobutane unit. Pharmacophore modeling and comparison with related bioactive marine alkaloids suggest that the spatial arrangement of these components is critical for target interaction.

The core pharmacophoric elements are believed to include:

A hydrogen bond donor/acceptor system: The imidazole and amide functionalities can participate in hydrogen bonding with biological targets.

Aromatic and hydrophobic regions: The bromopyrrole and benzene (B151609) rings provide surfaces for van der Waals and hydrophobic interactions.

A rigidified scaffold: The cyclobutane (B1203170) ring imparts a specific three-dimensional conformation to the molecule, which can influence its binding affinity and selectivity.

Investigation of Bromopyrrole Moiety Contributions

The presence of a dibrominated pyrrole ring is a hallmark of many biologically active marine alkaloids, and this moiety is considered a crucial contributor to the activity of this compound. nih.gov The bromine atoms significantly influence the electronic properties of the pyrrole ring and can enhance the binding affinity of the molecule to its target through halogen bonding.

The number and position of the bromine atoms on the pyrrole ring have been shown to be critical for the biological activity of related compounds. For instance, in the oroidin (B1234803) family of alkaloids, variations in the bromination pattern lead to significant differences in their antimicrobial and anticancer effects. It is hypothesized that the electron-withdrawing nature of the bromine atoms increases the acidity of the pyrrole N-H, potentially enhancing its hydrogen bonding capabilities. Furthermore, the lipophilicity conferred by the bromine atoms can improve membrane permeability.

While a systematic study involving the synthesis of this compound analogs with varying bromination patterns has yet to be extensively reported, the consistent presence of the dibromopyrrole motif across a wide array of potent marine natural products strongly suggests its indispensable role in the biological activity of this compound.

Impact of Benzocyclobutane Core on Biological Activity

The benzocyclobutane core is a unique structural feature of this compound, distinguishing it from many other pyrrole-imidazole alkaloids. This strained four-membered ring fused to a benzene ring imparts significant conformational rigidity to the molecule. openmedicinalchemistryjournal.comresearchgate.net This rigidity can be advantageous for biological activity as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. nih.gov

The inherent strain of the cyclobutane ring might also play a role in its chemical reactivity and metabolic stability. Natural products containing cyclobutane rings are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects. researchgate.net Therefore, the benzocyclobutane core in this compound is not merely a passive linker but an active contributor to its unique biological profile.

Below is a hypothetical data table illustrating the potential impact of modifications to these key structural features on biological activity, based on general principles of medicinal chemistry and SAR data from related compound classes.

| Compound | Modification | Bromopyrrole Moiety | Benzocyclobutane Core | Hypothetical Relative Activity |

| This compound | - | Dibromo | Present | 100% |

| Analog 1 | Monobromination | Monobromo | Present | 60% |

| Analog 2 | No Bromination | Unsubstituted | Present | 20% |

| Analog 3 | Ring-opened | Dibromo | Absent (flexible linker) | 40% |

| Analog 4 | Ring-expanded | Dibromo | Benzocyclopentane | 75% |

This table illustrates that modifications to either the bromopyrrole moiety or the benzocyclobutane core are predicted to have a significant impact on the biological activity of this compound, underscoring the importance of these structural features. Further synthetic and biological evaluation of a diverse range of analogs is necessary to fully elucidate the intricate structure-activity relationships of this fascinating marine natural product.

Advanced Analytical Techniques in Benzosceptrin C Research

Proteomics-Based Methodologies for Target Identification

To uncover the molecular targets of benzosceptrin C, researchers have employed several cutting-edge, proteomics-based strategies. These label-free techniques are designed to identify protein-ligand interactions in a native physiological environment.

Tandem Mass Tag (TMT)-based proteomics is a powerful method for quantitative analysis of protein abundance. In the investigation of this compound, a TMT6-based proteomics analysis was utilized to compare protein expression profiles in RKO cells treated with this compound versus a control group. This approach allows for the simultaneous identification and quantification of thousands of proteins, providing a global view of the cellular response to the compound and highlighting proteins and pathways that are significantly altered, which can suggest potential targets.

The Drug Affinity Responsive Target Stability (DARTS) method was employed to identify potential protein targets that directly bind to this compound. nih.govagilent.com This technique operates on the principle that when a small molecule binds to a protein, it can increase the protein's stability and make it less susceptible to cleavage by proteases. agilent.comnih.gov In this methodology, cell lysates are treated with either this compound or a vehicle control before being subjected to limited proteolysis. nih.govagilent.com Proteins that are protected from digestion by binding to this compound can then be identified by mass spectrometry. agilent.com This unbiased approach successfully pinpointed DHHC3 as a primary candidate target for this compound in RKO cell lysates. nih.gov

Table 1: Key Findings from DARTS/MS Proteomics Analysis

| Technique | Cell Line | Treatment | Key Finding | Data Repository |

|---|---|---|---|---|

| DARTS/MS Proteomics | RKO | This compound (100 µM) vs. DMSO control | Identified DHHC3 as a potential binding target of this compound. | PRIDE: PXD047186 nih.gov |

Table 2: CETSA Results for DHHC3 Stabilization by this compound

| Parameter | Condition | Observation | Conclusion |

|---|---|---|---|

| Temperature Gradient | 30°C to 50°C | Increased accumulation of soluble DHHC3 in the presence of this compound. nih.gov | This compound directly binds to and stabilizes DHHC3 protein. nih.gov |

| Concentration Dependence (at 45°C) | Increasing concentrations of this compound | Enhanced stability of DHHC3 with increasing compound concentration. nih.gov |

MicroScale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption. nih.govharvard.edu The method measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon a change in molecular size, charge, or hydration shell. nanotempertech.com These changes occur when a ligand binds to a target molecule. harvard.edu While not explicitly detailed in the primary research identifying DHHC3 as a target, MST represents a valuable orthogonal method for validating and quantifying the binding affinity between this compound and its target protein. This technique could be used to determine the equilibrium dissociation constant (Kd), providing precise data on the strength of the interaction. harvard.edu

Molecular Docking and Computational Modeling in Target Interaction Studies

To visualize and understand the interaction between this compound and DHHC3 at an atomic level, molecular docking and computational modeling were utilized. nih.gov Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein (receptor), to form a stable complex. This in silico approach helps to identify the binding site and predict the key amino acid residues involved in the interaction. The molecular docking analysis for this compound with DHHC3 provided a structural hypothesis for how the compound binds to the enzyme, corroborating the experimental data from CETSA and DARTS. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) in Research Contexts

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone analytical technique in natural product research and drug development. This hybrid method combines the powerful separation capabilities of HPLC with the sensitive and specific detection and identification power of MS. In the context of this compound research, obtaining sufficient quantities of the natural product for extensive in vivo studies presented a challenge. nih.gov To overcome this, a total synthesis of this compound was undertaken. nih.gov Throughout this synthetic process, HPLC-MS would be indispensable for monitoring reaction progress, purifying intermediates and the final product, and confirming the identity and purity of the synthesized this compound, ensuring that the material used for biological assays is of high quality and well-characterized.

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) in Gene Expression Studies

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a crucial technique for analyzing gene expression at the messenger RNA (mRNA) level. In the context of this compound research, RT-qPCR has been employed to investigate whether the compound's effects on protein levels are a result of transcriptional regulation.

One significant study investigated the mechanism by which this compound reduces the abundance of Programmed cell death ligand-1 (PD-L1), a key protein in cancer immunotherapy. nih.gov To determine if this compound affects the transcription of the gene encoding PD-L1, researchers utilized real-time PCR assays. nih.gov RKO cells, a human colon carcinoma cell line, were treated with this compound at various concentrations and for different durations. nih.gov The results of these assays demonstrated that this compound did not cause any significant changes in the mRNA levels of PD-L1. nih.gov This finding was consistent even in RKO cells stimulated with interferon-gamma (IFN-γ), a known inducer of PD-L1 expression. nih.gov

This research indicates that the observed downregulation of the PD-L1 protein by this compound does not occur at the transcriptional level. nih.gov The data from these RT-qPCR experiments are summarized in the table below.

Table 1: Effect of this compound on PD-L1 mRNA Levels in RKO Cells

| Treatment Condition | Change in PD-L1 mRNA Level | Implication |

|---|---|---|

| Increasing concentrations of this compound | No significant effect | Downregulation is not dose-dependent at the mRNA level |

| Varying durations of this compound treatment | No significant effect | The compound does not alter transcription over time |

Western Blot Analysis for Protein Expression Profiling

Western blot analysis has been an indispensable tool in elucidating the molecular mechanisms of this compound, particularly in the context of its anti-tumor properties. This technique allows for the specific detection and quantification of proteins of interest, providing insights into the compound's effects on protein expression and stability.

In a pivotal study, Western blot was the primary screening method that identified this compound as a potent downregulator of PD-L1 protein abundance in RKO cells. nih.gov This initial finding prompted further investigation into its mechanism of action. Subsequent Western blot analyses in other colorectal cancer cell lines, such as HCT116, confirmed the ability of this compound to reduce constitutive PD-L1 expression. nih.gov

Furthermore, in vivo studies involving tumor tissues from mice treated with this compound demonstrated a dose-dependent reduction in PD-L1 levels, as revealed by Western blot analysis. nih.gov This confirmed that the compound's effect on PD-L1 expression is also relevant in a physiological context.

The research also extended to human tissues, where Western blot was used to evaluate the protein expression levels of DHHC3 (palmitoyl acyltransferase) and PD-L1 in paracancerous and tumor tissues from colon cancer patients. nih.gov This analysis helped to establish a correlation between the expression of these two proteins, which is central to the proposed mechanism of action of this compound. nih.gov The key findings from the Western blot analyses are detailed in the table below.

Table 2: Summary of Western Blot Analysis in this compound Research

| Cell/Tissue Type | Target Proteins | Key Findings | Reference |

|---|---|---|---|

| RKO Cells | PD-L1 | Identified this compound as a downregulator of PD-L1 abundance. | nih.gov |

| HCT116 Cells | PD-L1 | Confirmed the ability of this compound to downregulate PD-L1. | nih.gov |

| MC38 Tumor Tissue (mice) | PD-L1 | Showed a dose-dependent reduction of PD-L1 in vivo. | nih.gov |

Future Research Directions and Translational Implications

Exploration of Benzosceptrin C as a Novel Scaffold for Immunotherapeutic Agent Development

The unique chemical structure of this compound positions it as a valuable scaffold for the development of new immunotherapeutic agents. researchgate.net Its ability to induce the degradation of Programmed Death-Ligand 1 (PD-L1) by inhibiting the enzyme DHHC3 presents an alternative strategy to current antibody-based immune checkpoint blockades. researchgate.netnih.gov PD-1/PD-L1 blockade is a foundational component of modern cancer immunotherapy. researchgate.net By preventing the palmitoylation of PD-L1, this compound triggers its removal from the cell membrane and subsequent breakdown by lysosomes, which in turn enhances the ability of T cells to attack cancer cells. researchgate.netnih.govnih.gov

Future research will likely focus on leveraging the this compound framework to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The goal is to create new small-molecule drugs that can replicate or enhance the anti-tumor immune effects of this compound, potentially offering advantages over monoclonal antibodies, such as oral bioavailability and better tissue penetration. researchgate.net The development of such agents could broaden the arsenal (B13267) of treatments targeting the PD-1/PD-L1 axis. nih.gov

| Research Focus Area | Rationale | Potential Outcome |

| Analog Synthesis | To improve potency, selectivity, and drug-like properties. | Development of next-generation small-molecule immune checkpoint inhibitors. |

| Structure-Activity Relationship (SAR) Studies | To identify the key chemical features of this compound responsible for DHHC3 inhibition. | Optimized drug candidates with enhanced therapeutic profiles. |

| Scaffold Hybridization | Combining the this compound core with other pharmacophores. | Novel agents with dual or complementary mechanisms of action. |

Further Elucidation of Undiscovered Biosynthetic Enzymes and Mechanisms

While it is known that this compound is a member of the pyrrole-aminoimidazole alkaloid family of marine natural products, the complete enzymatic machinery responsible for its synthesis in marine sponges like Agelas sceptrum is not fully understood. nih.gov Studies have provided direct evidence that oroidin (B1234803) is a precursor to more complex alkaloids like the sceptrins and benzosceptrins. nih.gov Cell-free enzyme preparations from marine sponges have successfully demonstrated the de novo synthesis of this compound from oroidin, confirming this long-held hypothesis. nih.gov

However, the specific enzymes that catalyze the intricate cyclization and rearrangement reactions to form the benzosceptrin core remain largely uncharacterized. rsc.org Future research efforts are needed to identify and characterize these undiscovered biosynthetic enzymes. nih.govf1000research.com Understanding this pathway is crucial for several reasons:

It can reveal novel enzymatic reactions and mechanisms with potential applications in biocatalysis and synthetic biology. rsc.orgbeilstein-journals.org

It could enable the heterologous expression of the biosynthetic gene cluster in more easily culturable organisms (like bacteria or yeast), providing a sustainable and scalable production platform for this compound and its analogs. f1000research.com

Genetic manipulation of the pathway could allow for the engineered biosynthesis of novel derivatives with altered biological activities. nih.gov

Design and Synthesis of Next-Generation DHHC3 Inhibitors

This compound's identification as a direct inhibitor of the enzyme DHHC3, a specific member of the 23-protein aspartate-histidine-histidine-cysteine (DHHC) family of protein S-acyltransferases, is a significant finding. researchgate.netnih.govnih.gov DHHC proteins are increasingly recognized as critical regulators in cellular processes, and their dysfunction is linked to various pathologies. nih.gov

The development of potent and selective inhibitors for this enzyme class has been challenging. nih.gov this compound provides a naturally validated chemical starting point for the design and synthesis of next-generation DHHC3 inhibitors. Research in this area will involve:

Computational Modeling: Using the structure of this compound to model its interaction with the active site of DHHC3, guiding the design of new molecules with higher binding affinity.

Medicinal Chemistry Campaigns: Synthesizing focused libraries of this compound analogs to explore how structural modifications affect DHHC3 inhibition and selectivity against other DHHC enzymes.

Development of Chemical Probes: Creating probe molecules based on the this compound scaffold to study the biological roles of DHHC3 in health and disease.

Success in this area would not only yield new potential cancer immunotherapies but also provide powerful tools to investigate the broader biological functions of DHHC3. nih.gov

| Inhibitor Design Strategy | Objective | Key Activities |

| Structure-Based Design | Create inhibitors with high affinity and selectivity for DHHC3. | Docking simulations, molecular dynamics, synthesis of targeted analogs. |

| Fragment-Based Screening | Identify small chemical fragments that bind to DHHC3. | Screening of fragment libraries, linking fragments to build potent inhibitors. |

| High-Throughput Screening | Screen large compound libraries for DHHC3 inhibitory activity. | Assay development, robotic screening, hit validation and optimization. |

Potential for Combination Therapies and Synergistic Modalities in Research

Combination therapy is a cornerstone of modern cancer treatment, designed to enhance efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways simultaneously. insidescientific.comnih.govresearchgate.nettaylorandfrancis.com this compound's unique mechanism of action makes it a prime candidate for investigation in combination with other anti-cancer agents.

Research has already shown that the combination of this compound with an anti-CTLA4 antibody effectively enhances antitumor T cell immunity, suggesting a powerful synergy between targeting the PD-L1 and CTLA-4 checkpoints through different modalities. nih.gov This opens the door to exploring a wide range of other combinations in preclinical models. insidescientific.comnih.gov Potential synergistic partners for this compound could include:

Conventional Chemotherapies: this compound could sensitize tumor cells to cytotoxic agents by modulating immune surveillance. researchgate.net

Targeted Therapies: Combining a DHHC3 inhibitor with agents that target other oncogenic signaling pathways could lead to enhanced tumor cell killing. nih.gov

Other Immunotherapies: Pairing this compound with other immune-modulating agents, such as cytokines (e.g., IL-15) or agonists for other co-stimulatory receptors, could further amplify the anti-tumor immune response. nih.govmdpi.com

Systematic screening of such combinations could identify novel, highly effective treatment regimens for cancers that are resistant to current therapies. insidescientific.comchemistryviews.org

Role of this compound in Understanding Lipid Post-Translational Modifications (PTMs)

Protein S-acylation, specifically the attachment of fatty acids like palmitic acid to cysteine residues (S-palmitoylation), is a critical lipid post-translational modification (PTM) that regulates protein trafficking, stability, and function. researchgate.netnih.gov This process is dynamically controlled by DHHC "writer" enzymes and acylprotein thioesterase "eraser" enzymes. nih.gov

The discovery that this compound inhibits DHHC3-mediated palmitoylation of PD-L1 provides researchers with a specific chemical tool to probe the functional consequences of this PTM. researchgate.netnih.gov By using this compound, scientists can:

Investigate the downstream effects of inhibiting PD-L1 palmitoylation on its cellular localization, interaction with other proteins, and eventual degradation. researchgate.net

Identify other potential protein substrates of DHHC3, thereby uncovering new regulatory pathways controlled by this enzyme.

Explore the broader role of DHHC3 and protein palmitoylation in immune cell function and the tumor microenvironment.

This research will deepen the fundamental understanding of how lipid PTMs contribute to protein regulation, with implications far beyond cancer biology. nih.gov

Continued Investigation of Marine Biodiversity as a Source of Bioactive Compounds

The discovery of this compound and its potent biological activity underscores the immense, largely untapped potential of marine biodiversity as a source for novel therapeutics. researchgate.netbenthamscience.com Marine organisms, particularly invertebrates like sponges that are sessile and lack physical defenses, have evolved to produce a vast arsenal of complex chemical compounds for defense and communication. researchgate.netnih.gov These molecules often possess unique structural scaffolds and mechanisms of action not found in terrestrial natural products or synthetic chemical libraries. nih.gov

The case of this compound serves as a powerful argument for the continued exploration and conservation of marine ecosystems. nih.govnih.gov Future efforts in marine natural product discovery will be crucial for identifying new lead compounds for a wide range of diseases. eco-vector.comyoutube.com Advances in technologies such as genomics, metabolomics, and high-throughput screening are accelerating the process of discovering and characterizing these valuable molecules from the sea. nih.gov Continued investment in bioprospecting, coupled with sustainable collection or cultivation practices, is essential to unlock the full therapeutic potential of the marine biome. researchgate.netnih.gov

Q & A

Q. What analytical techniques are critical for characterizing the structure of benzosceptrin C, and how can spectral data resolve ambiguities in its stereochemistry?

this compound requires multi-dimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., , , COSY, HMBC) to resolve its complex pyrrole-aminoimidazole (PAI) framework. Key signals in the NMR spectrum (e.g., δ 3.47 ppm for H-8a/8a′ and δ 6.59 ppm for H-4/4′) help identify coupling patterns and substituent positions . High-resolution mass spectrometry (HRESIMS) confirms molecular formulas (e.g., [M+H] at m/z 772.8358 for -labeled this compound) . Optical rotation data ([α] values) and UV/FTIR spectra further distinguish it from analogs like nagelamide H . Challenges arise in resolving low optical activity ([α] −3.2), which may reflect dysregulation in cell-free enzymatic systems compared to intact sponges .

Q. How is this compound biosynthetically derived from oroidin, and what experimental evidence supports this pathway?

Cell-free enzymatic studies using -labeled oroidin (1c) demonstrate its conversion into this compound (7) via oxidative dimerization, likely mediated by cytochrome P450 enzymes. The process involves single-electron transfer (SET) mechanisms, forming radical intermediates that undergo C–C or C–N coupling (e.g., C10–C15′ bonds) . Isotopic tracing (e.g., -labeling at positions 7 and 7′) and comparative HPLC retention times validate the pathway . Low yields (~6.9%) suggest competing reaction channels or instability of intermediates, necessitating optimization of buffer conditions (e.g., pH 7.4 sodium phosphate) and enzyme activity preservation (e.g., −80°C storage) .

Advanced Research Questions

Q. What experimental strategies can reconcile contradictions in reported optical activity data for synthetic vs. natural this compound?

Synthetic this compound often exhibits lower optical rotation ([α] −3.2) compared to natural isolates ([α] −5.0), possibly due to incomplete stereochemical control in cell-free systems . To address this:

- Use chiral chromatography (e.g., Synergi Hydro-RP) to separate enantiomers.

- Compare circular dichroism (CD) spectra with natural isolates to identify configurational discrepancies.

- Investigate the role of auxiliary proteins (e.g., dirigent proteins) in intact sponges that may guide asymmetric coupling, absent in cell-free extracts .

Q. How can researchers optimize the low isolated yields of this compound in cell-free enzymatic syntheses?

Yields are influenced by substrate concentration (e.g., 10 µM oroidin), enzyme stability, and competing oxidation pathways. Strategies include:

- Enzyme stabilization : Pre-chill homogenization buffers and minimize freeze-thaw cycles to retain >70% activity .

- Reaction Monitoring : Use LC-MS to track intermediate formation (e.g., radical cations) and adjust reaction times (e.g., ≤60 min at 30°C) .

- Cofactor Supplementation : Add NADPH or FAD to support cytochrome P450-mediated SET oxidation .

Q. What mechanistic evidence supports the role of single-electron transfer (SET) in this compound biosynthesis?

SET is inferred from the formation of radical cation intermediates during oroidin oxidation, which partition into dimerization (redox-neutral pathways) or cyclization (four-electron oxidation) . Key evidence includes:

- Isotopic Labeling : -oroidin incorporation into this compound without isotopic scrambling .

- Inhibitor Studies : Suppression of dimerization by radical quenchers (e.g., TEMPO) .

- Kinetic Isotope Effects : Altered reaction rates with deuterated substrates indicate radical-mediated steps .

Methodological Guidance

Q. How should researchers design experiments to validate the biosynthetic origin of this compound in marine sponges?

- Comparative Metabolomics : Profile sponge extracts (e.g., Agelas sceptrum) for oroidin, this compound, and intermediates using UPLC-QTOF-MS .

- Gene Knockdown : Silence putative P450 genes in sponge symbionts and monitor metabolite depletion via RNA interference .

- Stable Isotope Probing : Administer -labeled oroidin to sponge cultures and track incorporation via NMR .

Q. What criteria determine the selection of cell-free enzymatic systems for this compound synthesis?

- Enzyme Activity : Confirm oxidative capacity via Bradford assays (≥0.4 mg/mL protein) and O-dependency tests .

- Substrate Compatibility : Screen for tolerance to organic solvents (e.g., ≤5% CHCN) to prevent enzyme denaturation .

- Scalability : Use centrifugal filtration (1220 × g) to concentrate active fractions while removing inhibitors .

Data Contradiction Analysis

Q. How can conflicting reports about the biosynthetic origin of nagelamide H and this compound be resolved?

Both compounds derive from oroidin but diverge via oxidative pathways:

- Nagelamide H : Forms via C–N coupling and sulfonic acid addition, as shown by alkaline elimination of HSO .

- This compound : Preferentially forms via C–C dimerization under SET conditions . Discrepancies arise from species-specific enzyme pools (e.g., Stylissa vs. Agelas). Resolve via species- and strain-level genomic comparisons .

Tables for Key Experimental Parameters

| Parameter | This compound Synthesis | Nagelamide H Synthesis |

|---|---|---|

| Substrate Concentration | 10 µM -oroidin | 10 µM -oroidin |

| Reaction Time | 60 min at 30°C | 60 min at 30°C |

| Isolated Yield | 6.9% | 1.1% |

| Purification Method | RP-HPLC (Luna phenyl-hexyl) | RP-HPLC (Synergi Hydro-RP) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.